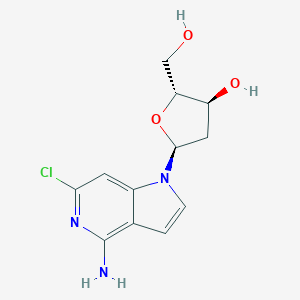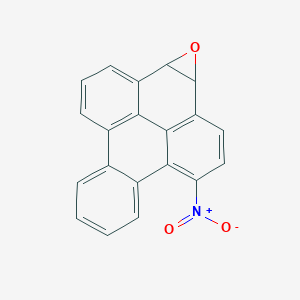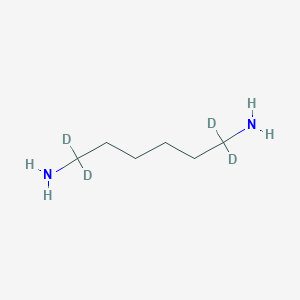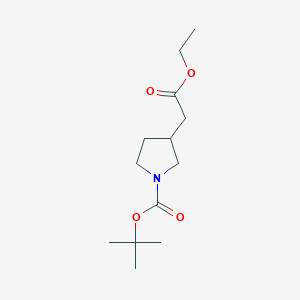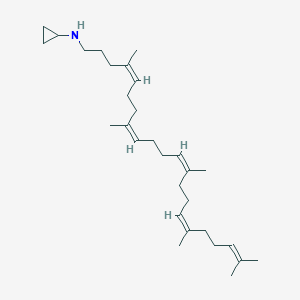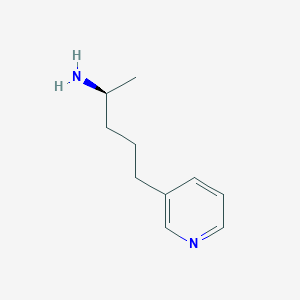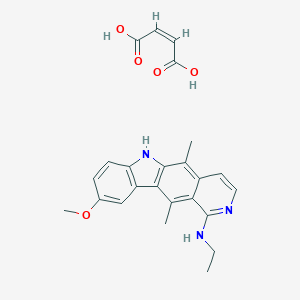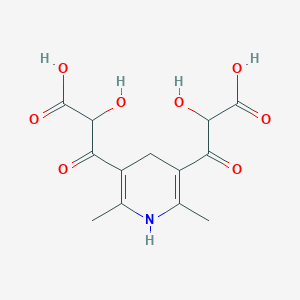![molecular formula C9H10N2O B037769 (1-metil-1H-benzo[d]imidazol-5-il)metanol CAS No. 115576-91-5](/img/structure/B37769.png)
(1-metil-1H-benzo[d]imidazol-5-il)metanol
Descripción general
Descripción
(1-methyl-1H-benzo[d]imidazol-5-yl)methanol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-methyl-1H-benzo[d]imidazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-methyl-1H-benzo[d]imidazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes antimicrobianos
Los derivados de imidazol son bien conocidos por sus propiedades antimicrobianas. Se ha encontrado que exhiben actividades antibacterianas y antifúngicas significativas . La presencia del anillo imidazol contribuye a la interacción con las enzimas o proteínas microbianas, lo que lleva a la inhibición del crecimiento microbiano. Esto hace que (1-metilbenzimidazol-5-il)metanol sea un candidato potencial para desarrollar nuevos fármacos antimicrobianos.
Actividad antituberculosa
Se han sintetizado y evaluado compuestos que contienen la parte imidazol por su actividad antituberculosa contra Mycobacterium tuberculosis . La estructura de (1-metilbenzimidazol-5-il)metanol permite modificaciones que pueden mejorar su eficacia contra la tuberculosis, convirtiéndolo en un andamiaje valioso en la búsqueda de nuevos agentes antituberculosos.
Marcos metal-orgánicos (MOFs)
Los derivados de imidazol se pueden utilizar como enlaces orgánicos en la síntesis de MOFs . Estos marcos tienen una amplia gama de aplicaciones, que incluyen almacenamiento de gases, separación y catálisis. La capacidad de (1-metilbenzimidazol-5-il)metanol para formar MOFs estables se puede explotar en el diseño de materiales para la captura y almacenamiento de dióxido de carbono, lo que contribuye a la sostenibilidad ambiental.
Agentes anticancerígenos
Los compuestos que contienen imidazol han mostrado ser prometedores como agentes anticancerígenos debido a su capacidad para interferir con las vías de proliferación y supervivencia celular . (1-metilbenzimidazol-5-il)metanol podría servir como un compuesto principal para la síntesis de nuevos fármacos anticancerígenos, que potencialmente ofrecen tratamientos alternativos para varios tipos de cáncer.
Trastornos neurológicos
Algunos derivados de imidazol han mostrado potencial en el tratamiento de trastornos neurológicos mediante la modulación de los sistemas de neurotransmisores . Explorar las aplicaciones de (1-metilbenzimidazol-5-il)metanol en esta área podría conducir a nuevos tratamientos para afecciones como la enfermedad de Alzheimer, la enfermedad de Parkinson y la epilepsia.
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that imidazole derivatives, to which this compound belongs, are key components in functional molecules used in a diverse range of applications . They are often deployed in pharmaceuticals and agrochemicals , suggesting potential interactions with various biological targets.
Mode of Action
Imidazole derivatives are known for their versatility and utility in various areas , implying a wide range of possible interactions with their targets. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . This suggests that they may interact with and influence a broad range of biochemical pathways.
Result of Action
Given the wide range of applications of imidazole derivatives , the effects of this compound could be diverse, depending on the specific targets and pathways it interacts with.
Propiedades
IUPAC Name |
(1-methylbenzimidazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-4,6,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWIOHZJMSLWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561224 | |
| Record name | (1-Methyl-1H-benzimidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115576-91-5 | |
| Record name | (1-Methyl-1H-benzimidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
